(2-Methyloxetan-3-yl)methanol
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Overview
Description
It is a clear, colorless liquid with a density of 1.024 g/mL at 25°C and a boiling point of 80°C at 40 mmHg . This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methyloxetan-3-yl)methanol can be synthesized through several methods. One common method involves the reaction of 3-methyl-3-oxetanone with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 80°C .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes but optimized for higher yields and efficiency. The process involves continuous flow reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Methyloxetan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2-Methyloxetan-3-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methyloxetan-3-yl)methanol involves its interaction with various molecular targets and pathways. In oxidation reactions, it forms reactive intermediates that can further react to produce aldehydes or carboxylic acids. In reduction reactions, it accepts electrons from reducing agents to form alcohols. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxymethyl-3-methyl-oxetane: A closely related compound with similar chemical properties and applications.
2-Methyloxetane: Another similar compound used in organic synthesis and research.
Uniqueness
(2-Methyloxetan-3-yl)methanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form hyperbranched polymers and functionalized cyclic carbonate monomers makes it valuable in materials science and polymer chemistry .
Properties
Molecular Formula |
C5H10O2 |
---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
(2-methyloxetan-3-yl)methanol |
InChI |
InChI=1S/C5H10O2/c1-4-5(2-6)3-7-4/h4-6H,2-3H2,1H3 |
InChI Key |
GEWRDWGUVHFJTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CO1)CO |
Origin of Product |
United States |
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